molecular formula C10H12Br2O B14764156 2,4-Dibromo-5-(tert-butyl)phenol

2,4-Dibromo-5-(tert-butyl)phenol

Cat. No.: B14764156
M. Wt: 308.01 g/mol
InChI Key: AYRCPFQQDURIRN-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(tert-butyl)phenol is a synthetic brominated phenolic compound characterized by two bromine atoms at the 2- and 4-positions of the benzene ring and a bulky tert-butyl group at the 5-position. These bromophenols are renowned for their diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

2,4-dibromo-5-tert-butylphenol

InChI

InChI=1S/C10H12Br2O/c1-10(2,3)6-4-9(13)8(12)5-7(6)11/h4-5,13H,1-3H3

InChI Key

AYRCPFQQDURIRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1Br)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-(tert-butyl)phenol typically involves the bromination of 5-(tert-butyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-(tert-butyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 5-(tert-butyl)phenol.

Scientific Research Applications

2,4-Dibromo-5-(tert-butyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(tert-butyl)phenol involves its interaction with biological molecules. The bromine atoms and phenol group can form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular processes by disrupting membrane integrity or inhibiting key metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Bromophenols

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2,4-Dibromo-5-(tert-butyl)phenol 2-Br, 4-Br, 5-(tert-butyl) C₁₀H₁₂Br₂O 308.02 High steric bulk, lipophilic
2,4-Dibromo-5-(methoxymethyl)phenol 2-Br, 4-Br, 5-(methoxymethyl) C₈H₈Br₂O₂ 295.96 Ether-linked methyl group
Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) 2-Br, 3-Br, 4-OH, 5-OH, benzyl-CH₂OH C₇H₆Br₂O₃ 307.93 Dihydroxy groups enhance antioxidant activity
5,5′-Methylenebis(3,4-dibromobenzene-1,2-diol) Dimeric structure with Br and OH groups C₁₃H₈Br₄O₄ 543.83 Biphenyl linkage, anticancer properties
3,4-Dibromo-5-(propoxymethyl)benzene-1,2-diol 3-Br, 4-Br, 5-(propoxymethyl) C₁₀H₁₂Br₂O₃ 340.02 Alkyl ether chain, moderate polarity

Key Observations :

  • Hydrophilicity: Compounds with dihydroxy groups (e.g., lanosol) exhibit higher water solubility and antioxidant capacity due to hydrogen bonding .
  • Bioactivity: Dimeric bromophenols (e.g., 5,5′-methylenebis derivatives) show enhanced anticancer activity, likely due to increased molecular rigidity and interaction with cellular targets .

Table 2: Reported Bioactivities of Bromophenols

Compound Name Bioactivity Mechanism/Application Source Organism/Study
This compound Limited data; inferred from analogs Potential enzyme inhibition or antimicrobial Synthetic (industrial synthesis)
Lanosol Antioxidant, antimicrobial Free radical scavenging, membrane disruption Rhodomela confervoides
5,5′-Methylenebis(3,4-dibromobenzene-1,2-diol) Anticancer (IC₅₀: 10–20 μM) Apoptosis induction, isocitrate lyase inhibition Marine algae
3,4-Dibromo-5-(2-bromo-6-(ethoxymethyl)benzyl)benzene-1,2-diol Antidiabetic (α-glucosidase inhibition) Competitive enzyme inhibition R. confervoides
3,4,6-Tribromo-5-(hydroxymethyl)benzene-1,2-diol Aldose reductase inhibition Diabetes complication management Symphyocladia latiuscula

Key Findings :

  • Antimicrobial Activity: Lanosol and its derivatives exhibit broad-spectrum antimicrobial effects, attributed to bromine atoms enhancing electrophilic interactions with microbial membranes .
  • Enzyme Inhibition: Bromophenols with hydroxyl groups (e.g., aldose reductase inhibitors) show specificity for enzyme active sites, while tert-butyl analogs may lack this due to reduced polarity .

Key Insights :

  • Catalytic Efficiency: The use of ionic liquid catalysts like [HIMA]OTs enables high selectivity and recyclability for alkylated phenols, including tert-butyl derivatives .
  • Natural vs. Synthetic: Natural bromophenols often require multi-step isolation, whereas synthetic routes (e.g., alkylation) offer scalability but may lack stereochemical control .

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